molecular formula C21H22O3 B14324456 Bis[2-(4-methoxyphenyl)cyclopropyl]methanone CAS No. 100897-20-9

Bis[2-(4-methoxyphenyl)cyclopropyl]methanone

Cat. No.: B14324456
CAS No.: 100897-20-9
M. Wt: 322.4 g/mol
InChI Key: RDBIPUWDZNBPRY-UHFFFAOYSA-N
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Description

Bis[2-(4-methoxyphenyl)cyclopropyl]methanone is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a cyclopropyl ring, which is further connected to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(4-methoxyphenyl)cyclopropyl]methanone typically involves the reaction of 4-methoxybenzyl chloride with cyclopropyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dichloromethane. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis[2-(4-methoxyphenyl)cyclopropyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[2-(4-methoxyphenyl)cyclopropyl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[2-(4-methoxyphenyl)cyclopropyl]methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Bis(2-hydroxy-4-methoxyphenyl)methanone
  • Cyclopropyl 4-methoxyphenyl ketone
  • Benzophenone derivatives

Comparison: Bis[2-(4-methoxyphenyl)cyclopropyl]methanone is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties compared to other similar compoundsFor instance, the cyclopropyl ring can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development .

Properties

CAS No.

100897-20-9

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

bis[2-(4-methoxyphenyl)cyclopropyl]methanone

InChI

InChI=1S/C21H22O3/c1-23-15-7-3-13(4-8-15)17-11-19(17)21(22)20-12-18(20)14-5-9-16(24-2)10-6-14/h3-10,17-20H,11-12H2,1-2H3

InChI Key

RDBIPUWDZNBPRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C(=O)C3CC3C4=CC=C(C=C4)OC

Origin of Product

United States

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